2-(7-Ethyl-1H-indol-3-yl)benzene-1,4-diol
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Overview
Description
2-(7-Ethyl-1H-indol-3-yl)benzene-1,4-diol is a compound that features an indole ring system fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Ethyl-1H-indol-3-yl)benzene-1,4-diol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 7-ethyl-1H-indole-3-carbaldehyde with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts such as L-proline or Amberlite IRA-400 Cl resin can be explored to improve the reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7-Ethyl-1H-indol-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(7-Ethyl-1H-indol-3-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(7-Ethyl-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. The compound may exert its effects by binding to specific receptors, inhibiting enzyme activity, or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
2-(7-Ethyl-1H-indol-3-yl)benzene-1,4-diol is unique due to the presence of both an ethyl group on the indole ring and hydroxyl groups on the benzene ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
647862-34-8 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C16H15NO2/c1-2-10-4-3-5-12-14(9-17-16(10)12)13-8-11(18)6-7-15(13)19/h3-9,17-19H,2H2,1H3 |
InChI Key |
HYLWHGPJRSWXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
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